molecular formula C6H8N2O B1205310 2,4-Diaminophenol CAS No. 95-86-3

2,4-Diaminophenol

Cat. No. B1205310
CAS RN: 95-86-3
M. Wt: 124.14 g/mol
InChI Key: XIWMTQIUUWJNRP-UHFFFAOYSA-N
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Patent
US04323708

Procedure details

Into the reactor described in Example 6 there are placed 30 g of 2,4-dinitrophenol and 30 ml of a 37% aqueous solution of hydrochloric acid. The resulting suspension is thoroughly intermixed. The reactor is then hermetically closed with a cover, whereinto a thin-wall coiled tube is soldered. Hydrogen is continuously admitted into the tube under the pressure of 60 atm at the rate of 25 ml/min. The reactor is heated to the temperature of 150° C. and pressure therein over the suspension is increased to 60 atm. Under these conditions hydrogenation is carried out for 4 hours. After cooling and precipitation with a 37% hydrochloric acid the resulting product is filtered-off and washed with methanol to give 24 g of 2,4-diaminophenol which corresponds to 77% as calculated for the starting 2,4-dinitrophenol.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[C:8]([N+:10]([O-])=O)[CH:7]=[CH:6][C:5]=1[OH:13])([O-])=O.Cl.[H][H]>>[NH2:1][C:4]1[CH:9]=[C:8]([NH2:10])[CH:7]=[CH:6][C:5]=1[OH:13]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor is then hermetically closed with a cover, whereinto a thin-wall coiled tube
TEMPERATURE
Type
TEMPERATURE
Details
over the suspension is increased to 60 atm
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitation with a 37% hydrochloric acid the resulting product
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)N)O
Measurements
Type Value Analysis
AMOUNT: MASS 24 g
YIELD: CALCULATEDPERCENTYIELD 118.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.